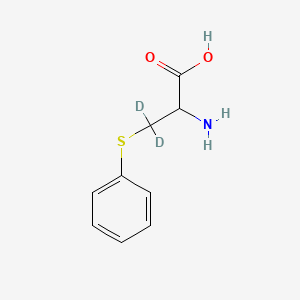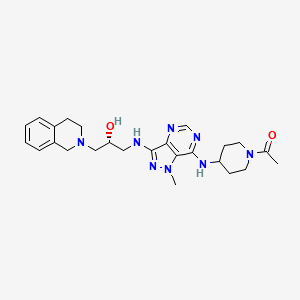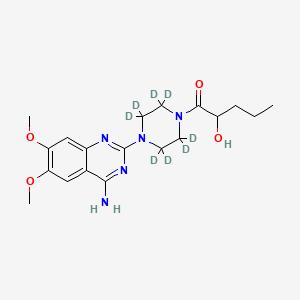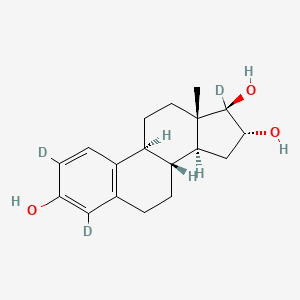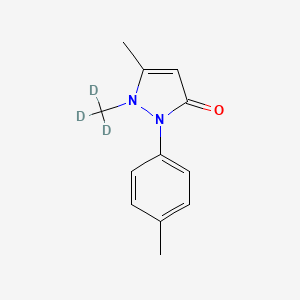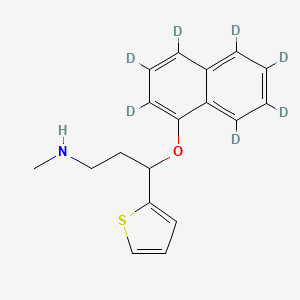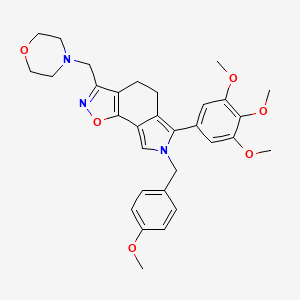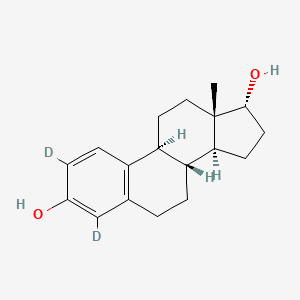
3-O-Benzyl Estriol-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Benzyl Estriol-d1 is a deuterated derivative of 3-O-Benzyl Estriol. This compound is primarily used in scientific research due to its unique properties and stability. The deuterium atom in place of a hydrogen atom provides enhanced stability and allows for more precise analytical measurements.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Benzyl Estriol-d1 typically involves the benzylation of estriol followed by deuteration. The benzylation process involves the reaction of estriol with benzyl chloride in the presence of a base such as sodium hydroxide. The deuteration step involves the replacement of a hydrogen atom with a deuterium atom, often using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common to verify the compound’s purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-O-Benzyl Estriol-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may regenerate the parent alcohol.
Wissenschaftliche Forschungsanwendungen
3-O-Benzyl Estriol-d1 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in studies involving hormone receptor interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in various medical conditions.
Industry: Utilized in the quality control of pharmaceutical products and in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-O-Benzyl Estriol-d1 involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can enter the nucleus of target cells and regulate gene transcription. This leads to the formation of messenger RNA, which interacts with ribosomes to produce specific proteins that express the compound’s effects on the target cell .
Vergleich Mit ähnlichen Verbindungen
- Estriol
- 3-O-Benzyl Estriol
- Estradiol
- Estrone
Comparison: 3-O-Benzyl Estriol-d1 is unique due to the presence of a deuterium atom, which provides enhanced stability and allows for more precise analytical measurements compared to its non-deuterated counterparts. This makes it particularly valuable in research settings where accuracy and stability are paramount.
Eigenschaften
Molekularformel |
C25H30O3 |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,16R,17R)-17-deuterio-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H30O3/c1-25-12-11-20-19-10-8-18(28-15-16-5-3-2-4-6-16)13-17(19)7-9-21(20)22(25)14-23(26)24(25)27/h2-6,8,10,13,20-24,26-27H,7,9,11-12,14-15H2,1H3/t20-,21-,22+,23-,24+,25+/m1/s1/i24D |
InChI-Schlüssel |
GDUPBUZZJUIEDX-HFDWBIECSA-N |
Isomerische SMILES |
[2H][C@@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


